molecular formula C21H24F3N3O3S B2693865 4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide CAS No. 899949-27-0

4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide

Cat. No. B2693865
CAS RN: 899949-27-0
M. Wt: 455.5
InChI Key: QIBTYAPXTUKJNI-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry, known for its ability to modulate the chemical properties of a molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the trifluoromethyl group. The trifluoromethyl group is known to be quite electronegative, which could make the compound a strong acid or base depending on the surrounding groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is known to increase the lipophilicity of a compound, which could influence its solubility and stability .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide is a part of a broader class of chemicals that have been synthesized and evaluated for various biological activities. Research efforts have focused on synthesizing novel compounds to explore their potential as therapeutic agents. For instance, studies have demonstrated the synthesis of new heterocyclic compounds derived from certain precursors, showing significant analgesic and anti-inflammatory activities, indicating the potential utility of related compounds in medical applications (A. Abu‐Hashem et al., 2020).

Antimicrobial and Antiviral Properties

Compounds with piperazine structures have been investigated for their antimicrobial activities. For example, some novel triazole derivatives were synthesized, displaying good or moderate antimicrobial activities against test microorganisms, suggesting that modifications to the piperazine core could enhance these properties (H. Bektaş et al., 2007). Furthermore, piperazine-based unsymmetrical bis-ureas have been explored as anti-HIV agents, highlighting the versatility of piperazine derivatives in addressing viral infections as well (A. El‐Faham et al., 2008).

Enzyme Inhibition for Disease Treatment

Piperazine derivatives have also been identified as inhibitors of soluble epoxide hydrolase, a promising target for the treatment of cardiovascular diseases. Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives has yielded compounds with robust effects on serum biomarkers, providing evidence of their potential as therapeutic agents in disease models (R. Thalji et al., 2013).

Antiviral and Antimicrobial Activities

New urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized, showing promising antiviral and antimicrobial activities. This research demonstrates the compound's utility in combating infectious diseases, including those caused by tobacco mosaic virus (TMV) (R. C. Krishna Reddy et al., 2013).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs containing piperazine rings act on the central nervous system, but without more specific information, it’s difficult to predict the exact mechanism .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also involve modifying its structure to optimize these properties .

properties

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O3S/c1-16-6-8-19(9-7-16)31(29,30)27(20(28)26-12-10-25(2)11-13-26)15-17-4-3-5-18(14-17)21(22,23)24/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBTYAPXTUKJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)C(F)(F)F)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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